molecular formula C16H28BNO6 B8129579 1-BOC-2-Carbonylpyrrolidine-4-boronic acid pinacol ester

1-BOC-2-Carbonylpyrrolidine-4-boronic acid pinacol ester

Cat. No.: B8129579
M. Wt: 341.2 g/mol
InChI Key: DZJGGDUDPBDRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BOC-2-Carbonylpyrrolidine-4-boronic acid pinacol ester typically involves the reaction of 1-BOC-2-Carbonylpyrrolidine with boronic acid pinacol ester. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-BOC-2-Carbonylpyrrolidine-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic acids, alcohols, and substituted pyrrolidine derivatives .

Scientific Research Applications

1-BOC-2-Carbonylpyrrolidine-4-boronic acid pinacol ester has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of 1-BOC-2-Carbonylpyrrolidine-4-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, leading to the inhibition of enzymes or modification of protein functions. This interaction is crucial in the development of enzyme inhibitors and therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 1-BOC-2-Carbonylpyrrolidine-4-boronic acid pinacol ester is unique due to its combination of the pyrrolidine ring and boronic ester group, providing distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity and stability .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO6/c1-14(2,3)22-13(21)18-9-10(8-11(18)12(19)20)17-23-15(4,5)16(6,7)24-17/h10-11H,8-9H2,1-7H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJGGDUDPBDRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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